
Finasteride Impurity
Overview
Description
Finasteride impurity refers to any unintended by-products or degradation products that arise during the synthesis, storage, or handling of finasteride. The presence of impurities in finasteride can influence its therapeutic efficacy and safety, making it essential to identify, quantify, and control these impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of finasteride involves multiple steps, starting from the steroidal nucleusThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of finasteride and its impurities is carried out using large-scale reactors and advanced purification techniques. The process involves stringent quality control measures to minimize the formation of impurities. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Finasteride impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can cause the reduction of certain functional groups in finasteride impurities.
Substitution: Substitution reactions can occur when finasteride impurities react with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the analysis of finasteride impurities include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific impurity and the reaction conditions. For example, oxidation of finasteride impurities can lead to the formation of hydroxylated or ketone derivatives .
Scientific Research Applications
Finasteride is a medication used to treat benign prostatic hyperplasia (BPH) and male pattern baldness . During its production and storage, several impurities can form . These impurities can affect the drug's efficacy and safety, so they must be carefully monitored and controlled . Analytical methods, like UPLC and HPLC, are used to quantify and identify these impurities . Finasteride impurities can also be used as internal standards in mass spectrometry to measure the dissolution content of finasteride tablets .
Analytical Method Development and Validation
- UPLC Method: A reversed-phase ultra-performance liquid chromatographic (RP-UPLC) method has been developed for determining finasteride and its related impurities in pharmaceutical bulk drugs . The resolution between finasteride and its potential impurities, namely Imp-1, Imp-2, Imp-3, and Imp-4, was found to be greater than 2.0 . The method was validated for linearity, accuracy, precision, and robustness .
- HPLC Method: A reverse phase high-pressure liquid chromatography (RP-HPLC) method has been developed for the determination of finasteride impurities . The retention times of Impurity - A, Impurity - B, Impurity - C, and Impurity - D are 32.80, 40.86, 46.50, and 38.349, respectively . The method showed good linearity in the concentration range of 15 - 300 µg/ml for all impurities with a correlation coefficient of 0.999 .
Stability Indicating Method
- An ideal stability-indicating method should quantify the standard drug and resolve its degradation products . A validated stability-indicating liquid chromatography method was developed for evaluating finasteride and its degradation products . The method is simple, accurate, linear, specific, repeatable, and stability indicating . Stress studies were performed, and the peak purity test was carried out using a PDA detector in stress samples .
Quantification Method
- A quantification method for three finasteride impurities using high-performance liquid chromatography (HPLC) with a UV detector was developed . The European Pharmacopeia registers the compounds (impurities) of finasteride that are validated . These include N-(1,1-dimethylethyl)-3-oxo-4-aza-5 alpha-androstane-17 beta-carboxamide (impurity A), methyl 3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxylate (impurity B), and -N-(1,1-dimehylethyl)-3-oxo-4-azaandrosta-1,5-diene-17 beta-carboxamide (impurity C) .
Finasteride Impurity as an Internal Standard
- This compound can be used as an internal standard in paper spray ionization-mass spectrometry to measure the dissolution content of finasteride tablets . The limit of detection for finasteride was around 4.8 ng/mL . The results from paper spray ionization-mass spectrometry were similar to those from high-performance liquid chromatography .
Degradation Studies
- Finasteride was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation . Considerable degradation was found to occur in alkaline medium and oxidative stress conditions . The degradation product formed during oxidative hydrolysis was found to be Imp-1 .
Validation Parameters
Mechanism of Action
The mechanism of action of finasteride impurities is not well-documented, as their presence is generally undesirable. finasteride itself works by inhibiting the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT). This inhibition reduces the levels of DHT, thereby alleviating conditions like androgenetic alopecia and benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to finasteride include other 5-alpha-reductase inhibitors such as dutasteride. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .
Uniqueness
Finasteride is unique in its specific inhibition of Type II 5-alpha-reductase, whereas dutasteride inhibits both Type I and Type II enzymes. This selectivity makes finasteride particularly effective for certain conditions with fewer side effects compared to broader inhibitors .
Biological Activity
Finasteride, a 5α-reductase inhibitor, is primarily used in the treatment of androgenetic alopecia and benign prostatic hyperplasia (BPH). However, its impurities, particularly "Finasteride Impurity," have drawn attention due to their potential biological activities and adverse effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Finasteride and Its Impurities
Finasteride is known to significantly inhibit the conversion of testosterone to dihydrotestosterone (DHT), which plays a crucial role in prostate growth and hair loss. The compound has several impurities that can arise during the manufacturing process, notably Imp-1, Imp-2, Imp-3, and Imp-4. These impurities can affect the drug's efficacy and safety profile.
Pharmacokinetics and Metabolism
Research indicates that Finasteride is extensively metabolized in the liver, with approximately 90% of circulating finasteride bound to plasma proteins. The mean terminal half-life varies between 4.5 to 8 hours depending on age and health status . Notably, metabolites have been identified that exhibit only 20% of the 5α-reductase inhibitory activity compared to finasteride itself .
Adverse Effects Associated with Finasteride
A systematic review of adverse events associated with finasteride use revealed significant psychological implications, particularly among younger males. Notable findings include:
- Erectile Dysfunction : Reported in a substantial number of cases.
- Suicidality : A study indicated a reporting odds ratio (ROR) of 1.63 for suicidality associated with finasteride use .
- Depression and Anxiety : Commonly reported adverse events across different age groups .
The onset of these adverse effects typically occurs within one month after treatment initiation, with some cases persisting beyond one year .
Case Studies
- Adverse Events in Young Adults : A study analyzing data from the FDA's Adverse Event Reporting System found that among 11,557 reports where finasteride was the primary suspected drug, a significant proportion were young adults aged 18-45 years. This demographic exhibited unique adverse events including sexual dysfunction and psychological disorders .
- Long-term Effects : Another investigation highlighted persistent adverse effects such as decreased libido and psychological distress that were not initially documented in clinical trials but emerged post-marketing .
Research Findings on Impurities
A recent study developed a reversed-phase ultra-performance liquid chromatography (RP-UPLC) method for quantifying finasteride impurities. The method demonstrated high resolution between finasteride and its impurities under various stress conditions, indicating that impurities like Imp-1 can form under oxidative stress conditions . The limit of quantification for these impurities was established at very low concentrations (0.036% - 0.06%) of analyte concentration .
Data Tables
Parameter | Imp-1 | Imp-2 | Imp-3 | Imp-4 |
---|---|---|---|---|
Limit of Quantification (%) | 0.06 | 0.06 | 0.05 | 0.036 |
Stability under Hydrolysis | Stable | Degraded | Stable | Stable |
Formation Conditions | Oxidative Stress | Not Specified | Not Specified | Not Specified |
Q & A
Basic Research Questions
Q. How can HPLC methods with relative correction factors improve the accuracy of Finasteride impurity quantification?
- Methodology:
- Use a high-performance liquid chromatography (HPLC) system with a C18 column and UV detection (e.g., 210 nm).
- Calculate relative correction factors (RCFs) for impurities using slope ratios from linear calibration curves of impurities versus Finasteride. For example, RCFs of 2.40 and 0.69 were validated for Impurity I and II, respectively .
- Determine relative retention times (RRTs) to localize impurities (e.g., RRTs of 0.85 and 1.30 for Impurity I and II) .
- Data Table:
Impurity | RRT | RCF |
---|---|---|
I | 0.85 | 2.40 |
II | 1.30 | 0.69 |
Q. What regulatory guidelines govern impurity identification and control in Finasteride research?
- Methodology:
- Follow ICH Q3A/Q3B for setting identification thresholds (e.g., ≥0.10% for unknown impurities) and qualification thresholds based on toxicological data .
- Include studies demonstrating analytical method validity (specificity, accuracy, linearity) and manufacturing process capability to justify impurity limits .
- Cross-reference pharmacopoeial precedents (e.g., USP) for inorganic impurity testing (e.g., sulfated ash, atomic absorption spectroscopy) .
Q. How are inorganic impurities addressed during Finasteride synthesis?
- Methodology:
- Screen for catalysts (e.g., residual metals) using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy .
- Apply pharmacopoeial tests like residue on ignition for non-specific inorganic impurities .
Advanced Research Questions
Q. How can LC–MS/MS and NMR resolve structural ambiguities in unknown Finasteride impurities?
- Methodology:
- Perform LC–MS/MS analysis to obtain molecular ions (e.g., m/z 415 for an impurity in Ramipril, analogous to Finasteride) and fragment patterns .
- Synthesize suspected impurities via controlled degradation (e.g., hydrolysis, oxidation) and compare spectral data (NMR, HRMS) with reference standards .
- Case Study:
- Impurity D in Ramipril tablets was characterized using MS/MS fragmentation (m/z 415 → 274), validated against synthetic standards .
Q. What strategies ensure stability of impurity reference materials during storage?
- Methodology:
- Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions.
- Use lyophilization for hygroscopic impurities and store in amber vials under inert gas (e.g., nitrogen) to prevent degradation .
- Validate reserve solution stability (e.g., 30-day shelf life at 4°C) using repeated HPLC injections .
Q. How are genotoxic impurities (GTIs) analyzed and controlled in Finasteride APIs?
- Methodology:
- Develop LC-MS/MS or GC-MS/MS methods with detection limits ≤1 ppm for GTIs (e.g., alkylating agents) .
- Validate method specificity against matrix interference and use bracketing techniques during batch analysis to ensure compliance with ICH M7 thresholds .
Q. What criteria justify exceeding ICH qualification thresholds for impurities in clinical trials?
- Methodology:
- Submit pharmacotoxicological (pharm/tox) assessments showing impurity levels in Phase I/II samples do not exceed those in animal safety studies .
- Provide comparative impurity profiles against FDA-approved reference products to justify higher thresholds for complex impurities (e.g., protein-related) .
Q. How can researchers address discrepancies between USP and ICH guidelines for impurity identification?
- Methodology:
- Prioritize ICH Q3A/Q3B for thresholds but include USP-recommended forced degradation studies (e.g., acid/thermal stress) to detect potential impurities .
- Document all attempts to identify impurities above thresholds, even if unsuccessful, to align with FDA expectations .
Q. Data Integrity and Reproducibility
Q. What practices mitigate data fraud in impurity analysis?
- Methodology:
- Implement open-ended questions in lab notebooks (e.g., "Describe unexpected peaks in chromatograms") to detect inconsistencies .
- Use electronic lab notebooks (ELNs) with audit trails and raw data backups to ensure traceability .
Q. How can batch-to-batch variability in impurity profiles be statistically analyzed?
Properties
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYQEUFHHYXVFL-FIIPNDBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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